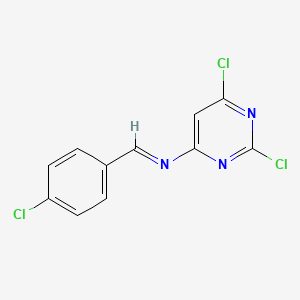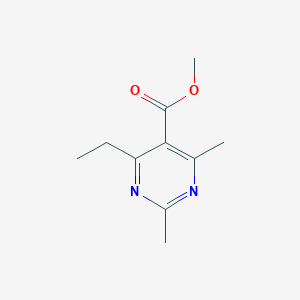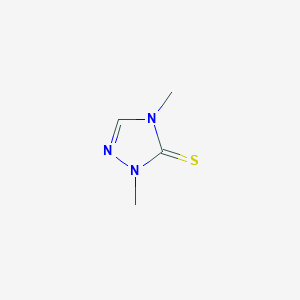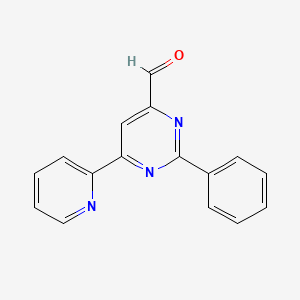
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative . Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrimidine-4-carbaldehyde: Lacks the pyridinyl group, which may affect its binding affinity and specificity in biological systems.
6-(Pyridin-2-yl)pyrimidine-4-carbaldehyde: Lacks the phenyl group, which may influence its electronic properties and reactivity.
Uniqueness
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its ability to interact with a variety of molecular targets and increase its versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
922726-32-7 |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-phenyl-6-pyridin-2-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
WDRHZGFWFFYGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


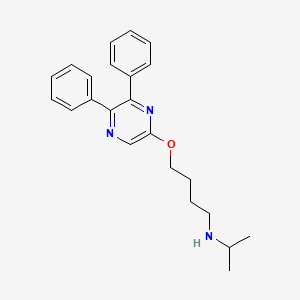
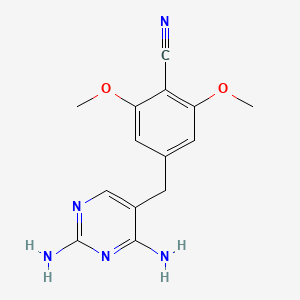
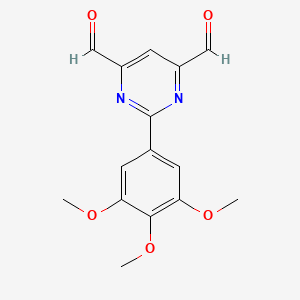
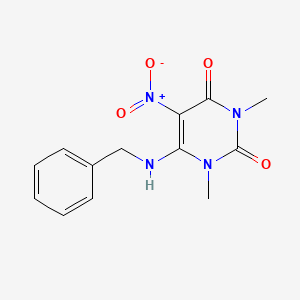
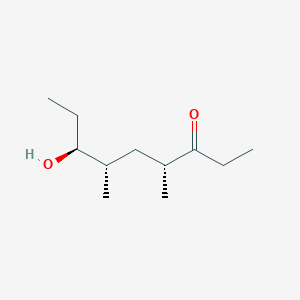
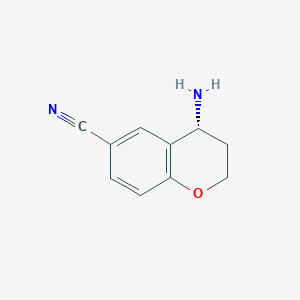
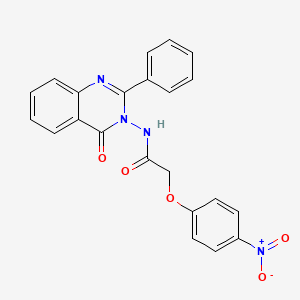
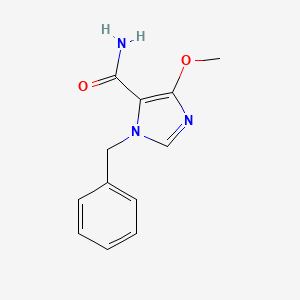
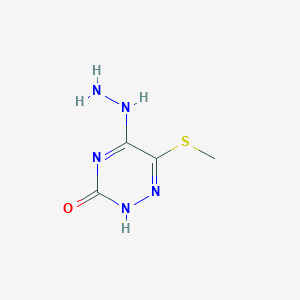
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)

